

molecular weight and formula of Methyl 2,3-dihydrobenzofuran-5-carboxylate

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Compound of Interest

Compound Name: Methyl 2,3-dihydrobenzofuran-5-carboxylate

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An In-depth Technical Guide: **Methyl 2,3-dihydrobenzofuran-5-carboxylate**

Executive Summary: This document provides a comprehensive technical overview of **Methyl 2,3-dihydrobenzofuran-5-carboxylate**, a key chemical intermediate built upon the 2,3-dihydrobenzofuran scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds and natural products.^[1] This guide details the molecule's fundamental properties, provides validated protocols for its synthesis and characterization, explores its significant applications in drug discovery and development, and outlines essential safety and handling procedures. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable building block.

Core Molecular Profile

Methyl 2,3-dihydrobenzofuran-5-carboxylate is a heterocyclic organic compound. Its structural and physical properties are foundational to its utility in chemical synthesis.

Chemical Identity

Identifier	Value
IUPAC Name	methyl 2,3-dihydro-1-benzofuran-5-carboxylate[2]
CAS Number	588702-80-1[2][3][4]
Molecular Formula	C ₁₀ H ₁₀ O ₃ [2][3][4][5]
Synonyms	2,3-Dihydro-benzofuran-5-carboxylic acid methyl ester, Methyl 2,3-dihydrobenzo[b]furan-5-carboxylate[2][6]

Physicochemical Properties

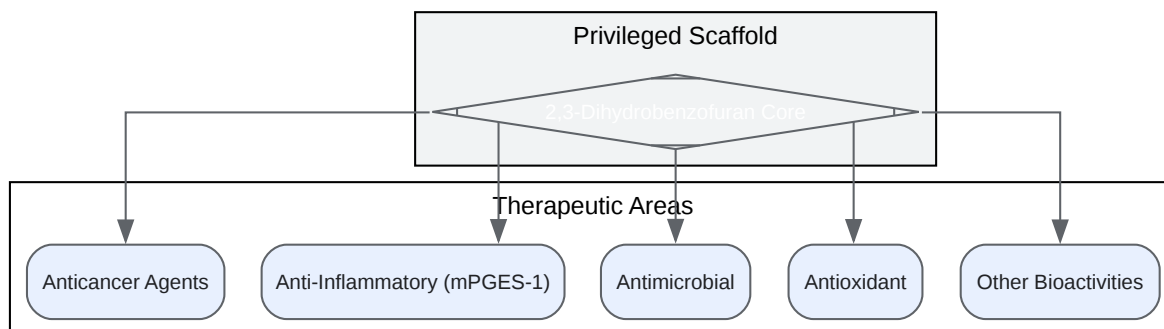
Property	Value	Source
Molecular Weight	178.18 g/mol	[2][3][4]
Appearance	White to off-white or yellow solid	[3][6]
Purity	Commercially available in various purities (e.g., 95%, 97%)	[3]
Storage	Store at room temperature or 2-8°C in a cool, dark, and dry place	[6][7]

The 2,3-Dihydrobenzofuran Scaffold: A Cornerstone in Medicinal Chemistry

The 2,3-dihydrobenzofuran core is not merely a chemical curiosity; it is a validated "privileged structure." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. This versatility makes them highly efficient starting points for the design of novel therapeutic agents.

Derivatives of this scaffold exhibit a vast range of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-oxidative properties.[8] Their proven bioactivity

has cemented their importance as lead compounds in modern drug discovery programs.[1][8]



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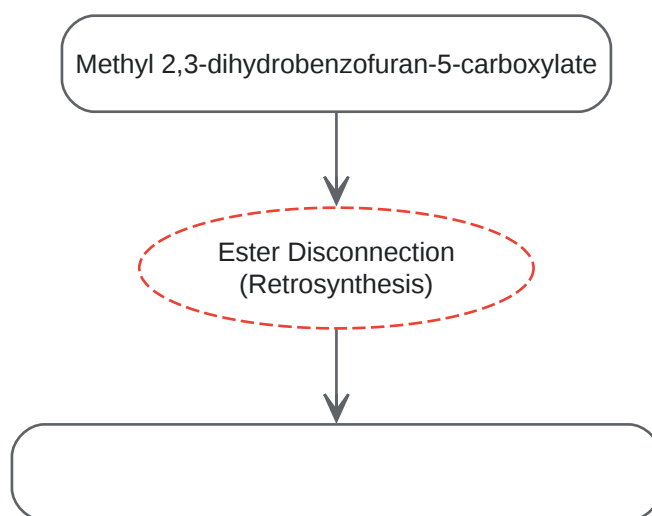
Caption: The 2,3-dihydrobenzofuran scaffold as a central hub for developing diverse therapeutic agents.

Synthesis and Mechanistic Insights

The synthesis of **Methyl 2,3-dihydrobenzofuran-5-carboxylate** can be approached through several reliable routes. A common and straightforward method is the Fischer esterification of the corresponding carboxylic acid, which is commercially available or can be synthesized.

Retrosynthetic Analysis

A logical retrosynthetic approach breaks the target molecule down into simpler, readily available precursors. The primary disconnection is at the ester linkage, leading back to 2,3-dihydrobenzofuran-5-carboxylic acid and methanol.



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Caption: Retrosynthetic pathway for **Methyl 2,3-dihydrobenzofuran-5-carboxylate**.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from 2,3-dihydrobenzofuran-5-carboxylic acid. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC).

Materials:

- 2,3-dihydrobenzofuran-5-carboxylic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate

- Hexanes

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
 - Causality: Methanol serves as both the solvent and the reactant. Using it in excess drives the reaction equilibrium towards the product side, maximizing yield according to Le Châtelier's principle.
- Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring solution.
 - Causality: The strong acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.
- Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC, eluting with a mixture like 30% ethyl acetate in hexanes. The product spot should appear at a higher R_f than the starting carboxylic acid.
- Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. Stir until effervescence ceases.
 - Causality: The sodium bicarbonate neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).

- Causality: The water wash removes residual methanol and salts. The brine wash removes the bulk of the dissolved water from the organic phase, initiating the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure **Methyl 2,3-dihydrobenzofuran-5-carboxylate**.

Analytical Characterization and Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectroscopic principles.

Technique	Expected Observations
^1H NMR	δ ~7.7-7.8 (m, 2H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~4.6 (t, 2H, $-\text{OCH}_2-$), δ ~3.8 (s, 3H, $-\text{OCH}_3$), δ ~3.2 (t, 2H, Ar- CH_2-)
^{13}C NMR	δ ~167 (C=O), δ ~160, ~129, ~127, ~124, ~123, ~109 (Ar-C), δ ~71 ($-\text{OCH}_2-$), δ ~52 ($-\text{OCH}_3$), δ ~29 (Ar- CH_2-)
IR (cm^{-1})	~2950 (C-H stretch), ~1715 (C=O ester stretch), ~1610 (C=C aromatic stretch), ~1280, ~1100 (C-O stretches)
Mass Spec (EI)	Expected molecular ion $[\text{M}]^+$ at $m/z = 178.06$

Applications in Research and Drug Development

Methyl 2,3-dihydrobenzofuran-5-carboxylate is not typically an end-product but rather a crucial intermediate. Its ester functionality is readily modified, making it an ideal starting point for creating libraries of derivative compounds for screening.

- **Lead Compound Development:** It serves as a key building block for more complex molecules. For instance, the dihydrobenzofuran scaffold has been instrumental in designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer.^[1]
- **Scaffold for Chemical Libraries:** The ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, it can be reduced to an alcohol, providing another point for chemical diversification.
- **Natural Product Synthesis:** The 2,3-dihydrobenzofuran motif is present in numerous natural products, and this compound can be a precursor in their total synthesis.^[8]

Caption: Workflow from chemical building block to potential therapeutic development.

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, the hazards can be inferred from safety data sheets of structurally similar chemicals. Standard laboratory precautions are mandatory.

Hazard Identification (based on related compounds):

- **Skin Irritation:** May cause skin irritation (H315).^[9]
- **Eye Irritation:** Causes serious eye irritation (H319).^[9]
- **Respiratory Irritation:** May cause respiratory irritation (H335).^[9]

Handling Protocols:

- **Personal Protective Equipment (PPE):** Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.^[7]
- **Ventilation:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^[9]
- **Hygiene:** Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.^[7]

First-Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[7]

Storage:

- Keep the container tightly closed.[7]
- Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][9]

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